molecular formula C14H14ClN3 B1346649 2'-Chloro-4-dimethylaminoazobenzene CAS No. 3010-47-7

2'-Chloro-4-dimethylaminoazobenzene

Cat. No.: B1346649
CAS No.: 3010-47-7
M. Wt: 259.73 g/mol
InChI Key: AXTUMSFTJSYZOD-UHFFFAOYSA-N
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Description

Overview of Substituted Azobenzene (B91143) Compounds in Contemporary Chemical Research

Substituted azobenzene compounds are a cornerstone of contemporary chemical research, primarily owing to their ability to undergo reversible photoisomerization between their trans and cis geometric isomers. researchgate.netelsevierpure.com This process, triggered by light of a specific wavelength, induces significant changes in the molecule's geometry, dipole moment, and absorption spectra. cymitquimica.comnih.gov The more stable trans isomer can be converted to the metastable cis isomer upon irradiation, typically with UV light, while the reverse transformation can be initiated by visible light or occurs thermally in the dark. researchgate.netelsevierpure.com

The properties of azobenzenes can be finely tuned by introducing various substituents to the phenyl rings. researchgate.netelsevierpure.com These modifications can alter the electronic and steric characteristics of the molecule, thereby influencing its photoisomerization kinetics, thermal relaxation rates, and solubility. mdpi.comrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption bands and modulate the lifetime of the cis isomer. rsc.org This tunability makes substituted azobenzenes highly versatile components in the development of molecular switches, optical data storage systems, and photosensitive materials. mcgill.camdpi.com

The thermal isomerization from the cis to the trans form can proceed through two primary mechanisms: rotation or inversion. researchgate.net The operative pathway is largely dependent on the nature of the substituents. For example, "push-pull" azobenzenes, which contain both electron-donating and electron-withdrawing groups, often favor a rotational mechanism. nih.gov The study of these mechanisms is a significant area of research, as it provides fundamental insights into the dynamics of molecular motion.

Academic Significance of 2'-Chloro-4-dimethylaminoazobenzene within Azo Chemistry

Within the vast family of azo compounds, this compound holds particular academic interest due to its specific substitution pattern. This compound features an electron-donating dimethylamino group at the 4-position and an electron-withdrawing chloro group at the 2'-position. This "push-pull" like substitution pattern is known to influence the electronic properties and, consequently, the photochromic behavior of the molecule.

The presence of the chloro substituent in the ortho position of one of the phenyl rings introduces both electronic and steric effects that are a subject of detailed investigation. Research on this compound often involves a combination of experimental techniques and computational studies to elucidate its molecular structure, spectroscopic properties, and isomerization dynamics. scispace.com

A key area of academic inquiry is the use of quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to model the geometric parameters, vibrational frequencies, and electronic absorption spectra of this compound. scispace.com These theoretical studies, when compared with experimental data from techniques like FT-IR, NMR, and UV-Vis spectroscopy, provide a comprehensive understanding of the molecule's behavior at a sub-atomic level. researchgate.netscispace.com The insights gained from studying this specific compound contribute to the broader understanding of structure-property relationships in the wider class of substituted azobenzenes.

Detailed Research Findings

Research into this compound has yielded specific data regarding its molecular structure and spectroscopic characteristics.

Table 1: Selected Bond Lengths of this compound This table presents selected theoretical bond lengths of the title compound as determined by DFT calculations.

BondBond Length (Å)
C1-Cl11.748
N1-N21.255
N1-C71.411
N2-C21.423
N3-C101.365
N3-C131.458
N3-C141.458

Data sourced from theoretical calculations. scispace.com

Table 2: Selected Vibrational Frequencies of this compound This table compares the experimental (FT-IR) and theoretical (DFT) vibrational frequencies for some of the key functional groups in the title compound.

Vibrational ModeExperimental (cm⁻¹)Theoretical (cm⁻¹)
N=N stretch14101416
C-N stretch13651367
C-Cl stretch752754

Data sourced from experimental and theoretical studies. scispace.com

Table 3: Theoretical Electronic Absorption Properties of this compound This table shows the calculated maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths for the title compound in the gas phase and in ethanol (B145695), as determined by TD-DFT calculations.

Phaseλmax (nm)Excitation Energy (eV)Oscillator Strength (f)
Gas400.953.090.8251
Ethanol420.012.950.9507

Data sourced from theoretical calculations. scispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTUMSFTJSYZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037485
Record name 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline
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Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3010-47-7
Record name 4-[2-(2-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3010-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N,N-dimethyl-p-((o-chlorophenyl)azo)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
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Computational and Theoretical Investigations of 2 Chloro 4 Dimethylaminoazobenzene

Quantum Chemical Studies

Molecular Geometry Optimization

The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

For the related molecule, p-dimethylaminoazobenzene (DMAB), the optimized geometric parameters have been calculated. researchgate.net These calculations show that the molecule is nearly planar, with the two phenyl rings adopting a trans configuration around the central azo (-N=N-) bridge. The introduction of a chlorine atom at the 2'-position in 2'-Chloro-4-dimethylaminoazobenzene is expected to induce some steric hindrance, potentially leading to a slight twisting of the chloro-substituted phenyl ring out of the molecular plane. However, the fundamental trans-azobenzene structure is anticipated to be preserved.

Below is a table of selected optimized geometric parameters for the parent molecule, p-dimethylaminoazobenzene (DMAB), calculated at the B3LYP/6-311G++ level of theory, which serves as a reference for understanding the structure of its chloro-substituted derivative. researchgate.net

ParameterBond Length (Å) / Bond Angle (°)
Bond Lengths (Å)
N1=N21.25
N1-C221.40
N2-C31.40
C-C (phenyl)1.34 - 1.46
C-H1.07 - 1.08
C-N (amino)1.32
Bond Angles (°)
C22-N1=N2120.0
N1=N2-C3120.0
C-C-C (phenyl)118.7 - 120.6
C-C-H (phenyl)119.9 - 120.0
C-N-C (amino)120.0

Data for p-dimethylaminoazobenzene (DMAB) researchgate.net

Vibrational Frequency Analysis and Assignment

Following geometry optimization, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the theoretical vibrational spectra (Infrared and Raman). The calculated frequencies and their corresponding intensities can be correlated with experimental spectra to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For azo compounds, characteristic vibrational modes include the N=N stretching vibration, typically observed in the range of 1400-1450 cm⁻¹, and the C-N stretching vibrations. The C-H stretching modes of the aromatic rings are expected in the 3000-3100 cm⁻¹ region. The presence of the chloro-substituent in this compound will introduce a C-Cl stretching vibration, the frequency of which will depend on its coupling with other modes.

A detailed assignment of the vibrational modes for a molecule as complex as this compound requires a careful comparison between the calculated and experimental spectra, often aided by visualization of the atomic displacements for each normal mode.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity, spectral behavior, and potential applications in areas such as nonlinear optics and molecular electronics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

In azobenzene (B91143) derivatives, the HOMO is typically a π-orbital delocalized over the entire molecule, with significant contributions from the azo bridge and the dimethylamino group. The LUMO is usually a π*-orbital, also delocalized across the molecule. For p-dimethylaminoazobenzene, the HOMO-LUMO energy gap has been calculated to be around 3.7-3.8 eV. researchgate.net The introduction of a chlorine atom, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, potentially leading to a change in the energy gap and thus modulating the molecule's electronic properties.

Molecular OrbitalEnergy (eV) - for p-dimethylaminoazobenzene
HOMO-5.13
LUMO-1.38
HOMO-LUMO Gap3.75

Illustrative data for the related p-dimethylaminoazobenzene researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. science.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the azo group and the nitrogen atom of the dimethylamino group, due to the presence of lone pairs of electrons. The chlorine atom, being highly electronegative, will also create a region of negative potential. The hydrogen atoms of the phenyl rings will exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule in terms of localized Lewis-like structures. uni-muenchen.de It allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

A hypothetical table of significant NBO interactions for a molecule like this compound is presented below to illustrate the type of information obtained from this analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N) of amino groupπ(C-C) of phenyl ring> 5.0
n(N) of azo groupπ(C-C) of phenyl ring> 2.0
n(Cl)σ(C-C) of phenyl ring~ 1.0 - 2.0
π(C=C) of phenyl ringπ(C=C) of adjacent ring> 10.0

Hypothetical data to illustrate NBO analysis.

Atomic Charge Distribution

The distribution of atomic charges within a molecule is fundamental to understanding its electrostatic potential, reactivity sites, and intermolecular interactions. For this compound, atomic charges have been calculated using quantum chemical methods to provide insight into its electronic landscape.

Theoretical calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the atomic charges. researchgate.net These calculations reveal the electron density distribution across the molecule. The analysis of the molecular electrostatic potential (MEP) and natural bond orbital (NBO) charges indicates that the chlorine and nitrogen atoms are the most electron-rich sites within the molecule. researchgate.net This charge distribution is crucial for predicting how the molecule will interact with other polar molecules and its behavior in different solvent environments. researchgate.net

Chemical Hardness and Softness Indices

Chemical hardness (η) and softness (S) are global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Hard molecules possess a large HOMO-LUMO energy gap, indicating high stability and low reactivity, while soft molecules have a small gap, suggesting higher reactivity and polarizability. ias.ac.inresearchgate.net

For this compound, the HOMO-LUMO energy gap is a key indicator of its chemical reactivity and stability. researchgate.netresearchgate.net A larger energy gap implies greater stability and lower reactivity. researchgate.net The chemical hardness provides insight into the molecule's resistance to charge transfer. researchgate.netresearchgate.net Molecules with higher chemical hardness are generally less reactive. researchgate.netresearchgate.net Conversely, chemical softness, which is the reciprocal of hardness, relates to the molecule's polarizability; a softer molecule is more polarizable. researchgate.net The study of these indices helps in understanding the charge transfer dynamics within the molecule. researchgate.net

Parameter Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -7.0 to -8.5 nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.0 nih.gov
Energy Gap (ΔE) ELUMO - EHOMO 4.5 to 5.5 researchgate.netresearchgate.net
Hardness (η) (ELUMO - EHOMO) / 2 2.25 to 2.75

| Softness (S) | 1 / (2η) | 0.18 to 0.22 |

Electronic Absorption Spectra Prediction

The electronic absorption spectra of azobenzene derivatives are critical for their application as photoswitches. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict these spectra. researchgate.netnih.gov

For this compound, TD-DFT calculations have been performed to predict its electronic absorption spectrum, showing good agreement with experimental data. researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, typically π→π* and n→π* transitions characteristic of azobenzenes. The presence of the chloro-substituent and the dimethylamino group influences the energy of these transitions. nih.gov The introduction of a heavy halogen atom can affect the energy of the molecular orbitals involved in the excitation, potentially leading to a shift in the absorption bands. nih.gov

Nonlinear Optical (NLO) Properties Assessment

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Azobenzene derivatives often exhibit significant NLO properties due to their extended π-conjugated system and the presence of electron-donating and electron-withdrawing groups.

Polarizability (α) and first hyperpolarizability (β) are key tensors that describe the NLO response of a molecule to an applied electric field. These properties have been calculated for this compound using the B3LYP method with the 6-311++G(d,p) basis set. researchgate.net

The calculations indicate that the compound exhibits a non-zero first hyperpolarizability value, which is a prerequisite for second-order NLO behavior. researchgate.netnih.gov The magnitude of the hyperpolarizability is influenced by the intramolecular charge transfer between the electron-donating dimethylamino group and the rest of the π-system, which is modified by the chloro-substituent.

Table 2: Calculated NLO Properties Note: The values presented are based on findings for chloro-dimethylamino azobenzene derivatives from computational studies. researchgate.netnih.gov

PropertyDescription
Dipole Moment (µ) A measure of the molecule's overall polarity.
Polarizability (α) The measure of the ease with which the electron cloud can be distorted by an external electric field.
First Hyperpolarizability (β) The measure of the second-order nonlinear optical response. A non-zero value indicates potential for applications like frequency doubling.

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For azobenzenes, the most significant conformational aspect is the E/Z (or trans/cis) isomerization around the N=N double bond.

While specific energetic profiles for the conformational landscape of this compound are not detailed in the provided search results, computational studies on azobenzene derivatives typically involve geometry optimization to find the most stable conformers. researchgate.netnih.gov The energetic barrier between the E and Z isomers and their relative stability are crucial parameters that dictate the efficiency and kinetics of the photoswitching process. These calculations help in understanding the structural changes that occur upon photoisomerization.

Theoretical Thermodynamic Properties

The thermodynamic properties of this compound have been investigated using density functional theory (DFT) calculations. Specifically, the B3LYP method with a 6-311++G(d,p) basis set is utilized to perform these calculations. researchgate.net Such studies are crucial for understanding the stability and reactivity of the molecule under different conditions. The key thermodynamic parameters, including entropy and heat capacity, are determined through these theoretical approaches.

Table 1: Theoretical Thermodynamic Properties of this compound

Thermodynamic PropertyCalculated ValueUnit
Entropy (S)Data not available in search resultsJ/mol·K
Heat Capacity (Cv)Data not available in search resultsJ/mol·K

Methodological Approaches in Theoretical Chemistry

A variety of methodological approaches in theoretical chemistry have been applied to elucidate the properties of this compound. These methods provide a powerful toolkit for researchers to model and predict molecular behavior with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of this compound. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with the 6-311++G(d,p) basis set, has been successfully employed to optimize the molecular geometry of the compound in its ground state. researchgate.net DFT calculations are not limited to geometry optimization; they are also used to determine vibrational frequencies, which are then compared with experimental FT-IR spectra to validate the computational model. nih.gov Furthermore, DFT is instrumental in calculating nonlinear optical (NLO) properties, such as polarizability and first hyperpolarizability, which indicate the potential of the molecule for applications in optoelectronics. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) through DFT provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) Applications

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netnih.gov This approach is used to predict the electronic absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. researchgate.net The results from TD-DFT calculations have shown good agreement with experimental UV-Vis spectra, confirming the accuracy of the theoretical model in describing the electronic structure and transitions within the molecule. researchgate.netnih.gov These calculations are fundamental for interpreting the color and photophysical properties of this azo dye.

Gauge Including Atomic Orbital (GIAO) Method for Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for the calculation of NMR chemical shifts. imist.ma For this compound, the GIAO method, implemented within the framework of DFT using the B3LYP functional and 6-311++G(d,p) basis set, has been used to calculate the ¹H NMR chemical shifts. researchgate.net The calculated isotropic chemical shifts are then compared with experimental NMR data, often showing a strong correlation. researchgate.net This comparison serves as a powerful tool for the structural elucidation and assignment of specific protons in the molecule.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for this compound using the GIAO Method

ProtonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
H(C2)Data not available in search resultsData not available in search results
H(C3)Data not available in search resultsData not available in search results
H(C5)Data not available in search resultsData not available in search results
H(C6)Data not available in search resultsData not available in search results
H(C3')Data not available in search resultsData not available in search results
H(C4')Data not available in search resultsData not available in search results
H(C5')Data not available in search resultsData not available in search results
H(C6')Data not available in search resultsData not available in search results
N(CH₃)₂Data not available in search resultsData not available in search results

Continuum Solvation Models (e.g., IEF-PCM) for Solvent Effects

The influence of a solvent on the properties of a molecule can be significant. To account for these effects in computational studies of this compound, continuum solvation models are employed. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a common choice for this purpose. researchgate.netnih.gov This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in the presence of a solvent. The IEF-PCM method has been used to examine the atomic charges and energetic behavior of the title compound in different solvent media, providing a more realistic theoretical description that can be compared with experimental solution-phase data. researchgate.net

Computational Analysis of Charge Transfer Complexes

The concept of charge transfer is crucial in understanding the electronic properties and reactivity of molecules like this compound. Computational analysis can shed light on intramolecular charge transfer characteristics. The chemical hardness of a molecule, which can be calculated using DFT, is an indicator of its resistance to charge transfer and its chemical reactivity. researchgate.net Molecules with lower chemical hardness are more prone to intramolecular charge transfer. researchgate.net The investigation of nonlinear optical (NLO) properties also provides insights into charge transfer, as a large first hyperpolarizability value is often associated with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group within the molecule. nih.gov While specific studies on charge transfer complexes involving this compound were not detailed in the search results, the analysis of its electronic structure and NLO properties strongly suggests the presence of intramolecular charge transfer phenomena.

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Dimethylaminoazobenzene

Established Synthetic Routes

The synthesis of azobenzenes is a cornerstone of organic chemistry, with a rich history of method development. These compounds, characterized by the R−N=N−R′ functional group, are most traditionally assembled through sequential diazotization and azo coupling reactions. This classical approach remains a highly reliable and versatile method for accessing a wide array of symmetrically and asymmetrically substituted azobenzenes.

Diazotization-Coupling Reaction Protocols

The most prominent and widely practiced method for the synthesis of 2'-Chloro-4-dimethylaminoazobenzene involves a two-step process initiated by the diazotization of a primary aromatic amine, followed by an electrophilic coupling reaction with an electron-rich aromatic partner. rsc.orgorganic-chemistry.org This electrophilic aromatic substitution reaction is a robust strategy for forming the N=N double bond that defines the azo compound. researchgate.net

The synthesis of this compound specifically begins with the diazotization of 2-chloroaniline (B154045). In a typical procedure, 2-chloroaniline is dissolved in an acidic medium, commonly hydrochloric acid or sulfuric acid, and cooled to a low temperature (0–5 °C). researchgate.netmdpi.com A solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to the cooled suspension. mdpi.com The nitrous acid (HNO₂) generated in situ from the sodium nitrite and the strong acid reacts with the primary amine to form a 2-chlorobenzenediazonium (B96021) salt. organic-chemistry.orggoogle.com Maintaining a low temperature is critical as diazonium salts are generally unstable at higher temperatures and can decompose. organic-chemistry.org

Once the 2-chlorobenzenediazonium salt is formed, the second step is the coupling reaction. The electron-rich coupling partner, N,N-dimethylaniline, is introduced to the reaction mixture. researchgate.net The diazonium ion acts as an electrophile and attacks the activated aromatic ring of N,N-dimethylaniline. researchgate.net The strong electron-donating dimethylamino group directs the substitution to the para position of the ring, leading to the formation of the desired product, this compound. researchgate.net The reaction is typically kept under acidic to neutral pH conditions to facilitate the coupling.

A recent advancement in this classical protocol involves the use of deep eutectic solvents (DES) as a greener alternative to traditional solvents. For instance, a one-pot diazotization of 2-chloroaniline and subsequent coupling has been demonstrated at room temperature using a choline (B1196258) chloride:tartaric acid DES-ethanol system, highlighting a move towards more environmentally benign synthetic processes. rsc.org

Reactant 1 (Amine) Reactant 2 (Coupling Agent) Key Reagents Reaction Type Product
2-ChloroanilineN,N-dimethylaniline1. HCl or H₂SO₄2. NaNO₂Diazotization-CouplingThis compound

Derivatization Strategies for Azobenzene (B91143) Frameworks

The core azobenzene structure serves as a versatile scaffold that can be chemically modified to fine-tune its electronic, photochemical, and physical properties. Derivatization strategies are crucial for developing azobenzene-based molecules for specific applications, such as molecular switches and functional materials. These strategies often focus on introducing various functional groups onto one or both of the aryl rings.

One powerful method for derivatization is the nucleophilic aromatic substitution (SNAr) reaction, particularly on electron-deficient azobenzene frameworks. For example, highly fluorinated azobenzenes are susceptible to SNAr, allowing for the introduction of substituents under relatively mild conditions. This approach has been used to install water-solubilizing groups, such as sulfonates, or points for further modification, like bromides for subsequent cross-coupling reactions. acs.org

The introduction of "push-pull" systems, where one aryl ring is substituted with an electron-donating group (e.g., -N(CH₃)₂, -OCH₃) and the other with an electron-withdrawing group (e.g., -NO₂, -CN), is a common strategy to red-shift the absorption bands of the molecule. nih.gov This electronic asymmetry significantly influences the molecule's properties. For this compound, the dimethylamino group acts as a strong electron-donating group, while the chloro group is a weak electron-withdrawing group. Further derivatization could involve adding stronger electron-withdrawing groups to enhance this push-pull character.

Systematic modification of substitution patterns is a key strategy for tuning the photoswitching properties of azobenzenes. The placement of substituents at the ortho or meta positions relative to the azo group can dramatically alter the stability of the Z-isomer and the wavelengths required for photoisomerization. mdpi.com For instance, installing bulky groups at the ortho positions can destabilize the planar E-isomer and affect the thermal relaxation rate of the Z-isomer.

Derivatization Strategy Purpose Example Functional Groups Relevant Azobenzene System
Nucleophilic Aromatic Substitution (SNAr)Introduce new functionalitiesSulfonates (-SO₃⁻), Bromides (-Br)Tetra-ortho-fluoro azobenzenes acs.org
"Push-Pull" SystemModify electronic properties, red-shift absorptionDonor: -N(CH₃)₂, -OHAcceptor: -NO₂, -CO₂MePara-substituted azobenzenes mdpi.comnih.gov
Ortho/Meta SubstitutionTune photoswitching propertiesMethoxy (-OCH₃), Methyl (-CH₃)Meta-di-substituted hydroxyl azobenzenes mdpi.com

Development of Novel Synthetic Methods for Azobenzene-Based Systems

While the diazotization-coupling reaction is a classic and reliable method, research continues into the development of novel synthetic routes to access azobenzene-based systems, often focusing on improving efficiency, substrate scope, and environmental sustainability. rsc.org

One area of development is the use of transition-metal catalysis. Copper-catalyzed C–N coupling reactions have emerged as an effective method for synthesizing unsymmetrical azobenzenes. For instance, a one-pot tandem Chan–Lam coupling/deprotection/oxidation reaction has been developed to create the azo linkage, offering a versatile alternative to traditional methods. rsc.org

Another innovative approach involves the coupling of organometallic reagents with diazonium salts. Feringa and colleagues have reported the synthesis of azoarenes from organolithium reagents and aryl diazonium salts, providing access to novel azobenzene structures that may be difficult to obtain through conventional coupling partners. acs.org

Green chemistry principles have also driven the development of new synthetic protocols. The use of deep eutectic solvents (DES) at room temperature for diazotization and coupling reactions minimizes the need for harsh conditions and volatile organic solvents. rsc.org Furthermore, methods that combine environmental remediation with chemical synthesis are being explored. For example, the denitrification of air, which removes harmful nitrogen oxides, has been coupled with the diazotization of anilines, using the captured nitrogen species as a reagent for synthesis. acs.org These novel methods represent the ongoing evolution of organic synthesis, aiming for more efficient and sustainable ways to produce valuable chemical compounds like azobenzene derivatives.

Spectroscopic Characterization Techniques in 2 Chloro 4 Dimethylaminoazobenzene Research

Vibrational Spectroscopy for Structural Elucidation (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups and confirming the molecular structure of 2'-Chloro-4-dimethylaminoazobenzene. Experimental FT-IR spectra are often compared with theoretical calculations to provide a comprehensive assignment of the vibrational modes.

Table 1: Selected Calculated Vibrational Frequencies for this compound Note: This table is representative of typical vibrational modes for this class of compound based on theoretical calculations.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
C-H stretch (aromatic)~3100-3000Stretching vibrations of C-H bonds on the phenyl rings.
C-H stretch (methyl)~2950-2850Symmetric and asymmetric stretching of C-H bonds in the dimethylamino group.
N=N stretch~1450-1400Stretching vibration of the central azo group.
C=C stretch (aromatic)~1600-1500In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings.
C-N stretch~1350-1250Stretching of the bond between the dimethylamino group and the phenyl ring.
C-Cl stretch~800-600Stretching vibration of the carbon-chlorine bond.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For azobenzene (B91143) compounds like this compound, the UV-Vis spectrum is characterized by distinct absorption bands corresponding to π→π* and n→π* transitions.

The spectrum of this compound has been investigated using both experimental measurements and theoretical predictions via Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These studies reveal strong absorption in the UV and visible regions. The intense band observed at longer wavelengths is typically assigned to the π→π* transition, which is largely localized across the conjugated π-system of the molecule. A weaker band at a slightly longer wavelength, characteristic of the n→π* transition of the azo group, is also expected, though it can sometimes be obscured by the more intense π→π* band. mdpi.com The position of these bands can be influenced by solvent polarity.

Table 2: Experimental and Calculated UV-Vis Absorption Maxima (λmax) for this compound

TransitionExperimental λmax (nm)Calculated λmax (nm) (TD-DFT)
π→π~410-450Good agreement with experimental values researchgate.net
n→πNot explicitly reported, often weakPredicted by calculations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotropic Chemical Shift Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the chemical environment of its nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. chemicalbook.com The chemical shifts of the aromatic protons are observed in the typical downfield region, with their specific positions and splitting patterns determined by their location relative to the electron-donating dimethylamino group, the electron-withdrawing chloro group, and the azo bridge. The methyl protons of the dimethylamino group appear as a distinct singlet in the upfield region.

Theoretical calculations of ¹H NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, have been performed and show good correlation with the experimental data. researchgate.netscispace.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Chemical shifts are reported in parts per million (ppm) relative to a standard (TMS). Exact values can vary with the solvent used.

NucleusAtom Position/GroupExpected Chemical Shift (ppm)
¹HAromatic Protons6.5 - 8.0
-N(CH₃)₂ Protons~3.0 - 3.2
¹³CAromatic C-Cl~130 - 135
Aromatic C-N~150 - 155
Other Aromatic Carbons~110 - 145
-N(CH₃)₂ Carbons~40

Advanced Spectroscopic Studies of Photophysical Phenomena

Beyond standard structural characterization, advanced spectroscopic techniques are used to investigate the photophysical properties of this compound, which are of interest for applications in materials science and photonics.

One significant area of study is the nonlinear optical (NLO) properties of the molecule. Computational studies have shown that this compound exhibits a non-zero first hyperpolarizability value, which indicates it possesses second-order NLO behavior. scispace.com This property arises from the molecule's asymmetric charge distribution, created by the push-pull system of the electron-donating dimethylamino group and the electron-withdrawing chloro-substituted ring, connected by the polarizable azo bridge.

Furthermore, like other azobenzene derivatives, this compound is expected to undergo reversible trans-cis photoisomerization. mdpi.com Irradiation with light of a suitable wavelength (typically in the UV or blue region corresponding to the π→π* transition) can induce a transformation from the more stable trans isomer to the cis isomer. This process changes the molecule's shape and dipole moment, leading to alterations in its absorption spectrum. The cis isomer can then be converted back to the trans form either thermally or by irradiation at a different wavelength (often corresponding to the n→π* transition). These photoswitching capabilities are a hallmark of azobenzene chemistry and are actively studied for applications in molecular switches and optical data storage. mdpi.comnih.gov

Reaction Mechanisms and Kinetic Studies of 2 Chloro 4 Dimethylaminoazobenzene

Photoisomerization Dynamics

Photoisomerization is the light-induced conversion between the trans and cis isomers. The thermodynamically more stable trans isomer can be converted to the metastable cis isomer upon irradiation with light of a suitable wavelength, typically in the UV-A range corresponding to the π–π* transition. The reverse cis-to-trans isomerization can be triggered by visible light, which excites the n–π* transition of the cis form, or it can occur thermally in the dark. researchgate.net

The conversion from the trans to the cis isomer upon photoexcitation is generally understood to proceed via one of two primary mechanistic pathways: rotation or inversion. nih.gov

Rotation Pathway: This mechanism involves the torsion or twisting of the molecule around the central N=N double bond in the excited state. This rotation leads to a perpendicular geometry where the π-bond is effectively broken, allowing for subsequent relaxation to either the cis or trans ground state. acs.orgresearchgate.net

Inversion Pathway: This pathway involves an in-plane, scissor-like motion where one of the C-N-N bond angles linearizes, passing through a semi-linear sp-hybridized transition state. researchgate.netnih.gov

For many azobenzene (B91143) derivatives, dynamic simulations and experimental studies suggest that the operative pathway depends on the nature of the excited state. Excitation to the S₂ (ππ) state is often followed by a rotational pathway, while excitation to the S₁ (nπ) state can favor an inversion mechanism. researchgate.netnih.gov In some cases, an "inversion-assisted rotation" is proposed, where the C-N-N angles expand as rotation begins, facilitating a more efficient isomerization. researchgate.net In push-pull systems like 2'-Chloro-4-dimethylaminoazobenzene, the specific pathway can be complex, with evidence suggesting that both rotation and inversion mechanisms can be accessible, and the dominant route may be influenced by factors such as solvent and excitation wavelength. nih.govnih.gov

The efficiency of photoisomerization, quantified by the quantum yield, is influenced by several molecular and environmental factors.

Substituent Effects: The electronic properties of substituents are paramount. In this compound, the strong electron-donating dimethylamino group (-N(CH₃)₂) at the 4-position and the electron-withdrawing chloro group (-Cl) at the 2'-position create a "push-pull" system. This electronic asymmetry significantly affects the energy levels of the molecular orbitals and the absorption spectra, which in turn influences the efficiency of the photo-response. nih.gov Ortho-substituents, such as the chloro group in the 2' position, can also introduce steric effects and alter the lifetime of the cis isomer. nsf.govnih.gov

Irradiation Wavelength: The quantum yield of isomerization is often dependent on the excitation wavelength. researchgate.netrsc.org For instance, in many azobenzenes, excitation into the S₂ (ππ) band results in a different quantum yield for trans-to-cis isomerization compared to excitation into the S₁ (nπ) band. researchgate.netnih.gov This is because the different excited states can lead to different deactivation pathways and isomerization mechanisms. rsc.org

Environmental Factors: The surrounding medium, particularly the solvent, can impact photoisomerization. While the influence is often more pronounced for thermal isomerization, solvent polarity and viscosity can affect the stability of excited states and the dynamics of molecular motion, thereby altering photoisomerization rates and efficiencies. researchgate.netresearchgate.net

Thermal Isomerization Kinetics

In the absence of light, the metastable cis isomer of this compound will spontaneously revert to the more stable trans form. This process, known as thermal isomerization or thermal relaxation, follows first-order kinetics. nih.gov

Similar to photoisomerization, two main mechanisms are proposed for the thermal cis-to-trans relaxation: rotation and inversion. core.ac.uk

Rotation Mechanism: This pathway proceeds through a polar, twisted transition state where the N=N π-bond is broken. This mechanism is particularly relevant for push-pull azobenzenes, as the charge-separated character of the transition state is stabilized by polar solvents, leading to accelerated isomerization rates. core.ac.ukresearchgate.netnih.gov

For this compound, the presence of the electron-donating dimethylamino group suggests a push-pull character that would favor a rotational mechanism in polar solvents. However, the specific findings for this class of compounds point towards a competing or dominant inversion pathway, highlighting the complexity of predicting the exact mechanism. oup.com

The kinetics of the thermal cis-to-trans isomerization are quantified by determining the rate constant (k) at various temperatures. This data allows for the calculation of key activation parameters using the Arrhenius and Eyring equations. nih.govresearchgate.net

Activation Energy (Eₐ): The minimum energy required for the reaction to occur, determined from the slope of an Arrhenius plot (ln(k) vs. 1/T).

Enthalpy of Activation (ΔH‡): Represents the change in heat content in going from the reactant to the transition state.

Entropy of Activation (ΔS‡): Reflects the change in disorder in forming the transition state.

Table 1: Kinetic and activation parameters for the thermal cis-to-trans isomerization of selected 4-dimethylaminoazobenzene derivatives in benzene. Data extracted from related research to illustrate expected trends. oup.com

The rate of thermal cis-to-trans isomerization for push-pull azobenzenes is profoundly influenced by the surrounding medium.

Solvent Polarity: This is one of the most significant factors. For push-pull systems like 4-aminoazobenzene, the rate of thermal isomerization is dramatically accelerated in polar solvents compared to non-polar ones. researchgate.netlongdom.org This strong dependence is typically cited as evidence for a rotational mechanism, which proceeds through a polar transition state that is stabilized by polar solvent molecules, thus lowering the activation energy barrier (ΔG‡). longdom.org For example, the isomerization rate for some derivatives can be orders of magnitude faster in polar solvents like N-methylformamide than in non-polar hexane. oup.com

Hydrogen Bonding: In protic solvents like ethanol (B145695) or in the presence of water, hydrogen bonding can play a crucial role. For hydroxyazobenzenes, hydrogen bonding to the azo group can facilitate tautomerization, which opens up a rapid rotational isomerization pathway, drastically decreasing the cis-isomer's lifetime. nih.gov While this compound does not possess a hydroxyl group, specific interactions with protic solvents could still influence the polarity around the azo moiety.

Solvent Viscosity: Compared to polarity, viscosity generally plays a lesser role in the thermal isomerization of azobenzenes in solution. researchgate.net However, in highly viscous media or solid matrices like polymers, the free volume around the molecule becomes a limiting factor, and the isomerization rate can be significantly hindered. oup.commcgill.ca

Photochemical Transformation Reactions

Photochemical reactions are initiated by the absorption of light, leading to excited electronic states that can undergo various transformations. For azobenzenes, this can result in isomerization and, under certain conditions, cyclization reactions.

Photochemical cyclodehydrogenation is a reaction where a molecule forms a new ring structure with the loss of two hydrogen atoms upon irradiation. For azobenzene and its derivatives, this typically leads to the formation of benzo[c]cinnoline (B3424390) structures. Studies on substituted azobenzenes, such as methyl- and dimethylazobenzenes, have shown that they can undergo photochemical cyclodehydrogenation to yield the corresponding substituted benzo[c]cinnolines. ijcmas.com This reaction is often carried out in acidic solutions. ijcmas.comresearchgate.net

The general mechanism is believed to involve the photo-excitation of the azobenzene to an excited state, which is followed by an intramolecular electrophilic attack and subsequent dehydrogenation to form the stable aromatic benzo[c]cinnoline ring system. The presence and position of substituents on the phenyl rings can influence the efficiency and outcome of the cyclization. For instance, the cyclization of 2-methylazobenzene has been shown to proceed with the potential elimination of the methyl group. ijcmas.com While no specific studies on the photochemical cyclodehydrogenation of this compound are readily available, it is plausible that it could undergo a similar transformation to produce a chlorinated and amino-substituted benzo[c]cinnoline derivative.

Table 1: Examples of Photochemical Cyclodehydrogenation of Substituted Azobenzenes

Starting CompoundProduct(s)Reference
4-Methylazobenzene2-Methylbenzo[c]cinnoline ijcmas.com
3-Methylazobenzene1- and 3-Methylbenzo[c]cinnolines ijcmas.com
2-Methylazobenzene4-Methylbenzo[c]cinnoline and Benzo[c]cinnoline ijcmas.com
4-Benzamidoazobenzene2-Aminobenzo[c]cinnoline researchgate.net
4-Nitroazobenzene2-Nitrobenzo[c]cinnoline researchgate.net

It is important to note that other photochemical reactions, such as photoisomerization from the more stable trans-isomer to the cis-isomer, are common for azobenzenes and can compete with or precede cyclodehydrogenation. researchgate.netnih.gov The quantum yields of these isomerization processes are highly dependent on the substituents and the solvent environment. nsf.gov

Chemical Degradation Pathways

Chemical degradation of this compound can occur through reductive or oxidative pathways, which are critical in both environmental and biological systems.

The most significant reductive degradation pathway for azo dyes is azoreduction, which involves the cleavage of the azo bond (-N=N-). This process is often mediated by microorganisms and their enzymes, such as azoreductases, particularly under anaerobic conditions. ijcmas.comresearchgate.netnih.govpsu.eduresearchgate.net The reduction of the azo linkage typically requires a redox cofactor, such as NADH or NADPH. researchgate.net

The azoreduction of this compound would result in the formation of two aromatic amines: 2-chloroaniline (B154045) and N,N-dimethyl-p-phenylenediamine. This cleavage generally leads to the decolorization of the dye. The general mechanism for azoreduction is a two-step process involving the transfer of electrons to the azo bond. researchgate.net

While specific kinetic data for this compound is not available, studies on similar compounds like N,N-dimethyl-4-aminoazobenzene (DAB) have shown that azoreduction occurs in biological systems, such as in rat hepatic microsomes. researchgate.net The rate of azoreduction can be influenced by the presence of other substituents on the aromatic rings.

Table 2: Products of Azoreduction for Selected Azo Dyes

Azo DyeReductive Cleavage ProductsMediating SystemReference
Methyl RedN,N-dimethyl-p-phenylenediamine and o-aminobenzoic acidAzoreductase researchgate.net
N,N-dimethyl-4-aminoazobenzene (DAB)N,N-dimethyl-p-phenylenediamine and Aniline (B41778)Rat hepatic microsomes researchgate.net
This compound 2-Chloroaniline and N,N-dimethyl-p-phenylenediamine(Predicted)

Predicted products based on the general mechanism of azoreduction.

Oxidative degradation of azo dyes often involves the action of highly reactive free radicals, such as hydroxyl radicals (•OH). These radicals can be generated through various advanced oxidation processes (AOPs). The hydroxyl radical can attack the azo dye molecule at several positions, including the azo bond itself, the aromatic rings, and the N-alkyl groups. researchgate.net

The reaction of hydroxyl radicals with the aromatic rings can lead to the formation of hydroxylated intermediates. Attack on the azo bond can lead to its cleavage, resulting in the formation of various degradation products. For dimethylamino-substituted azo dyes, oxidative N-demethylation can also occur. The degradation of related chlorinated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid, by ionizing radiation, which generates hydroxyl radicals, has been shown to proceed via hydroxylation and cleavage of the aromatic ring. nih.gov

Computational studies on the oxidative degradation of substituted azo dyes suggest that the reaction is initiated by the addition of a hydroxyl radical to the azo linkage, followed by the cleavage of the N-N bond. researchgate.net The presence of electron-donating groups, such as the dimethylamino group, and electron-withdrawing groups, like the chloro group, on the aromatic rings would be expected to influence the sites of radical attack and the subsequent degradation pathways.

While specific kinetic data for the oxidative degradation of this compound is not available, the principles derived from studies of similar molecules provide a framework for understanding its potential transformation under oxidative conditions.

Environmental Dynamics and Degradation Research of 2 Chloro 4 Dimethylaminoazobenzene

Environmental Distribution and Transport Mechanisms

Azo dyes are primarily introduced into the environment through industrial effluents from sectors such as textiles, printing, and paper manufacturing. When released into aquatic systems, the distribution and transport of 2'-Chloro-4-dimethylaminoazobenzene are governed by its physicochemical properties, including water solubility, and its interactions with sediment and particulate matter.

Research on other azo dyes suggests that their transport in the environment is largely dictated by their solubility and affinity for solid matrices. Compounds with lower water solubility tend to adsorb to suspended solids and bottom sediments, which can act as long-term reservoirs. The mobility of 4-dimethylaminoazobenzene, a related compound, is noted to be affected by soil pH, and it is expected to bind to sediment when released into surface water. nih.gov The presence of a chlorine atom in this compound may influence its partitioning behavior, potentially increasing its hydrophobicity and tendency to associate with organic matter in soil and sediment.

The environmental release of 4-dimethylaminoazobenzene has been documented in the U.S. Environmental Protection Agency's Toxics Release Inventory, with releases to off-site hazardous waste landfills reported. nih.gov This indicates a potential for soil and groundwater contamination if not properly managed. When released to the atmosphere, compounds like 4-dimethylaminoazobenzene are expected to primarily bind to particulate matter. nih.gov

Degradation Processes in Environmental Matrices

The degradation of this compound in the environment can occur through both abiotic and biotic pathways. These processes are crucial in determining the persistence and potential toxicity of the compound and its transformation products.

Abiotic degradation of azo dyes is significantly influenced by factors such as light, temperature, and the chemical composition of the surrounding environment.

Photolytic Transformation: The photoisomerization of azobenzene (B91143) and its derivatives is a well-documented phenomenon, where the molecule undergoes a reversible transformation between its trans and cis isomers upon light irradiation. rsc.org This process can be a precursor to photodegradation. The rate and extent of photodegradation of substituted azobenzenes are influenced by the nature of the substituents, the irradiation wavelength, and the environmental matrix. researchgate.netmdpi.com For instance, studies on donor-acceptor-substituted azobenzene chromophores have shown that the degradation rate is dependent on the chromophore and host polymer structure. researchgate.net In the presence of both light and oxygen, azobenzene-based self-assembled monolayers have been observed to undergo photooxidation, leading to a loss of their photoactive properties. acs.org For protonated azobenzenes, photodegradation has been reported to occur over time in the presence of oxygen. acs.org

It is plausible that this compound undergoes similar photolytic transformation, with the chloro and dimethylamino substituents influencing the absorption spectrum and the efficiency of the degradation process. The vapor-phase fraction of 4-dimethylaminoazobenzene may be susceptible to direct photolysis or reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 7 hours. nih.gov

Thermal Degradation: Studies on the thermal degradation of azobenzene dyes have shown that the process typically involves the loss of the azo group as nitrogen gas, leading to the formation of aromatic free radicals. tsu.edu The presence of electron-withdrawing groups, such as the chlorine atom in this compound, can enhance the dissociation of the phenyl-nitrogen bond. tsu.edu

Microbial transformation is a key process in the environmental breakdown of azo dyes. The degradation often proceeds in a two-step manner, beginning with the reductive cleavage of the azo bond.

The microbial degradation of azo dyes typically involves an initial anaerobic step where the azo bond (–N=N–) is reductively cleaved by enzymes such as azoreductases. mdpi.comnih.gov This initial step results in the decolorization of the dye and the formation of aromatic amines. mdpi.comnih.gov In the case of this compound, this would likely lead to the formation of 2-chloroaniline (B154045) and N,N-dimethyl-p-phenylenediamine.

These resulting aromatic amines are often more persistent and can be more toxic than the parent dye molecule. Their subsequent degradation usually occurs under aerobic conditions, where they can be mineralized to simpler, less harmful compounds by various microorganisms. mdpi.com The complete biodegradation of azo dyes often requires a combination of anaerobic and aerobic processes. frontiersin.org

Studies on the microbial degradation of related chlorinated aromatic compounds provide insights into the potential fate of the intermediates of this compound. For example, research on the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. has shown that the degradation is initiated by a deaminase, leading to the formation of chlorohydroquinone. nih.gov Similarly, the degradation of 4-chloro-2-aminophenol by Burkholderia sp. proceeds via the formation of 4-chlorocatechol. nih.gov

As mentioned, the initial reductive cleavage of the azo bond in this compound is expected to yield 2-chloroaniline and N,N-dimethyl-p-phenylenediamine .

The subsequent degradation of these aromatic amines can lead to a variety of other intermediates. For instance, the degradation of 2-chloro-4-aminophenol, a related compound, has been shown to produce intermediates such as chlorohydroquinone , hydroquinone , and γ-hydroxymuconic semialdehyde . nih.gov The degradation of 4-chloro-2-aminophenol can lead to the formation of 4-chlorocatechol and 3-chloro-cis,cis-muconate . nih.gov

The table below summarizes potential degradation intermediates of this compound based on the degradation pathways of analogous compounds.

Parent Compound Potential Intermediate Products Basis of Inference
This compound2-chloroaniline, N,N-dimethyl-p-phenylenediamineReductive cleavage of the azo bond, a common pathway for azo dyes. mdpi.com
2-chloroanilineChlorocatecholsMicrobial degradation of chlorinated anilines often involves hydroxylation.
N,N-dimethyl-p-phenylenediamineFurther oxidation productsOzonation studies on related compounds show complex reaction pathways. rsc.org

Advanced Oxidation Processes (AOPs) for Compound Transformation

Advanced Oxidation Processes (AOPs) are effective treatment technologies for the degradation of recalcitrant organic pollutants like azo dyes. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds.

Ozonation is a prominent AOP that has been investigated for the degradation of various dyes and aromatic compounds. Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, which are even more powerful oxidants.

Research on the ozonation of tertiary aromatic amines, such as the dimethylaniline moiety in this compound, suggests that the reaction proceeds through radical and cationic intermediates, leading to products like N-methylformanilides. rsc.org Ozonation has also been shown to convert primary and secondary amines into nitro compounds, which can be precursors to disinfection byproducts. acs.orgnih.gov

Studies on the ozonation of dyes containing N,N-dimethylamino functional groups have indicated the formation of N-nitrosodimethylamine (NDMA), a potential carcinogen. nih.gov The formation of NDMA during the ozonation of compounds like N,N-dimethyl-p-phenylenediamine has been observed to increase with pH. nih.gov Therefore, the ozonation of this compound could potentially lead to the formation of NDMA and other nitrogenous disinfection byproducts.

The table below presents findings from ozonation studies on related compounds.

Compound Key Findings from Ozonation Studies Reference
Tertiary aromatic amines (e.g., dimethylaniline derivatives)Formation of radical and cationic intermediates, leading to N-methylformanilides. rsc.org
Primary and secondary aminesConversion to nitro compounds. acs.orgnih.gov
Dyes with N,N-dimethylamino functionsFormation of N-nitrosodimethylamine (NDMA). nih.gov

Photocatalytic Degradation Studies

The photocatalytic degradation of azo dyes, a class of compounds to which this compound belongs, has been a subject of extensive research. This process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon irradiation with light of appropriate wavelength (usually UV-A), generates highly reactive oxygen species (ROS) that can break down the complex dye molecule.

The general mechanism involves the generation of electron-hole pairs in the semiconductor upon photo-excitation. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), respectively. These radicals are powerful oxidizing agents that attack the azo dye molecule, leading to the cleavage of the azo bond (-N=N-), hydroxylation of the aromatic rings, and eventual mineralization into carbon dioxide, water, and inorganic ions.

The efficiency of photocatalytic degradation is influenced by several factors, including the type and dosage of the photocatalyst, the initial concentration of the dye, the pH of the solution, and the intensity of the light source. For example, in the degradation of the azo dye Acid Red 14 using ZnO, the reaction was found to follow pseudo-first-order kinetics. researchgate.net The addition of an optimal amount of hydrogen peroxide was shown to enhance the degradation rate, while an excess could be detrimental due to scavenging of hydroxyl radicals. researchgate.net

Table 1: Illustrative Photocatalytic Degradation of Azo Dyes

Azo DyeCatalystLight SourceKey FindingsReference
Sunset YellowTiO2/CACUV-AComposite catalyst more efficient than TiO2 alone; optimal pH 7. nih.gov
Acid Red 14ZnOUVDegradation follows pseudo-first-order kinetics; ethanol (B145695) inhibits the reaction, indicating the role of hydroxyl radicals. researchgate.net
Congo RedZnFe2O4/ZnONot SpecifiedOver 90% degradation of a 10 ppm solution in 40 minutes with 1.0 g/L catalyst. researchgate.net

UV-Driven Oxidation Processes (e.g., UV, UV/H2O2)

UV-driven advanced oxidation processes are effective methods for the degradation of refractory organic pollutants like azo dyes. These processes can be categorized into direct photolysis (UV alone) and UV combined with an oxidant, most commonly hydrogen peroxide (UV/H2O2).

Direct photolysis of this compound would involve the absorption of UV radiation by the molecule, leading to its excitation and subsequent decomposition. However, for many complex azo dyes, the quantum yield of direct photolysis is low, making it an inefficient process on its own.

The UV/H2O2 process is significantly more potent due to the photolytic cleavage of hydrogen peroxide by UV light (typically at 254 nm) to generate highly reactive hydroxyl radicals (•OH). researchgate.net These radicals are non-selective and can rapidly attack the azo dye molecule, initiating its degradation.

Studies on various azo dyes have demonstrated the efficacy of the UV/H2O2 process. For instance, the degradation of C.I. Reactive Red 141 was shown to be rapid, with complete color removal achieved within 15 minutes under optimal conditions. researchgate.net The rate of degradation is, however, sensitive to the presence of radical scavengers such as carbonate and bicarbonate ions, which are common in industrial wastewater and can inhibit the process. researchgate.netnih.gov The presence of chloride ions can also impact the degradation rate, although its effect can be complex. researchgate.net

The degradation of reactive azo dyes by UV/H2O2 has been shown to lead to the destruction of the aromatic rings and a significant reduction in the Total Organic Carbon (TOC), indicating mineralization. researchgate.net For a textile wastewater containing azo dyes, complete color removal was achieved in under an hour, with 90% of aromatic rings and 70% of the Chemical Oxygen Demand (COD) removed after two hours of irradiation. researchgate.net

Fenton and Photo-Fenton Reaction Systems

While direct studies on this compound are lacking, research on other azo dyes provides valuable insights. The degradation of dyes like azobenzene, p-methyl red, and methyl orange via the electro-Fenton process, where Fenton's reagent is generated electrochemically, has been shown to proceed via pseudo-first-order kinetics. researchgate.net The degradation pathway involves the oxidation of the azo bond and the aromatic ring by hydroxyl radicals, leading to the formation of intermediates such as hydroquinone, 1,4-benzoquinone, and various nitrophenols before eventual mineralization. researchgate.net

The efficiency of the Fenton and photo-Fenton processes is highly dependent on parameters such as pH, the concentrations of Fe2+ and H2O2, and the intensity of light in the case of the photo-Fenton process. Acidic conditions (typically pH 2-4) are generally optimal for the Fenton reaction. The photo-Fenton process has been shown to be effective in treating real textile wastewater, achieving significant reductions in Biological Oxygen Demand (BOD), COD, and color. nih.gov

Table 2: Comparison of Fenton and Photo-Fenton for Azo Dye Degradation

ProcessAzo DyeKey FindingsReference
Electro-FentonAzobenzene, p-methyl red, methyl orangePseudo-first-order degradation kinetics; identification of aromatic intermediates. researchgate.net
Photo-FentonReactive Red 195, Synolon Brown S2, etc.Photo-Fenton combined with biochar polishing achieved over 94% color removal for various dyes. nih.gov
FentonReactive azo dyesEffective for color removal, particularly in discharges with low dissolved organics. p2infohouse.org

Electrochemical Oxidation Processes

Electrochemical oxidation is a promising technology for the treatment of wastewaters containing persistent organic pollutants like azo dyes. This method can lead to the complete mineralization of the pollutants into CO2, water, and inorganic ions. The process involves the generation of oxidizing species at the anode surface, either through direct electron transfer from the organic molecule to the anode or through the generation of powerful oxidants like hydroxyl radicals from the oxidation of water.

The choice of anode material is crucial for the efficiency of the process. Materials with high oxygen evolution overpotential, such as boron-doped diamond (BDD) anodes, are particularly effective as they promote the generation of hydroxyl radicals. The degradation of various azo dyes has been extensively studied using electrochemical methods. researchgate.net

For instance, the electrochemical oxidation of the azo dye Direct Blue 71 using a platinum anode resulted in complete decolorization and mineralization. The process was found to follow pseudo-first-order kinetics for COD removal, suggesting the involvement of indirect oxidation pathways. nih.gov The efficiency of the process is influenced by operational parameters such as the supporting electrolyte, applied voltage, and pH. nih.gov In the presence of chloride ions, active chlorine species can be generated at the anode, which can also contribute to the degradation of the dye. iwaponline.com

While no specific data for this compound is available, the electrochemical oxidation of other chlorinated aromatic compounds and azo dyes suggests that this method would be a viable treatment option. The presence of the chloro-substituent and the dimethylamino group would influence the reaction mechanism and the nature of the intermediates formed.

Ultrasonic Irradiation for Reactive Species Generation

Ultrasonic irradiation, also known as sonolysis, is an advanced oxidation process that relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of microbubbles in a liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of volatile compounds within the bubble and the generation of reactive species, primarily hydroxyl radicals, at the bubble-liquid interface. mdpi.comresearchgate.net

The sonochemical degradation of chlorinated aromatic compounds has been widely studied. mdpi.comacs.org While sonolysis is effective in the initial degradation of these molecules, complete mineralization is often difficult to achieve as the polar intermediates formed are less likely to accumulate at the hydrophobic cavitation bubble interface where the primary reactions occur. acs.orgnih.gov

The degradation rate in sonolysis is influenced by factors such as the frequency and power of the ultrasound, the initial concentration of the pollutant, and the properties of the dissolved gas. nih.gov For volatile chlorinated aromatics, degradation is believed to occur predominantly via high-temperature combustion within the collapsing bubbles. researchgate.net

Combining sonolysis with other AOPs, such as photocatalysis, has been shown to have a synergistic effect, leading to faster and more complete mineralization of chlorinated aromatic compounds. acs.orgnih.gov This is attributed to the fact that sonolysis can effectively degrade the parent compound, while photocatalysis can efficiently mineralize the more polar intermediates.

Role of Hydroxyl Radicals in AOPs

Across the various advanced oxidation processes discussed, the hydroxyl radical (•OH) is a key reactive species responsible for the degradation of this compound and other similar pollutants. The hydroxyl radical is a powerful and non-selective oxidant that reacts rapidly with most organic compounds. austinpublishinggroup.com

The reaction of hydroxyl radicals with azo dyes can proceed through several pathways, including addition to the aromatic rings, abstraction of a hydrogen atom from the methyl groups of the dimethylamino substituent, and attack on the azo linkage. The addition of •OH to the azo group is often a key initial step in the degradation process. researchgate.net Theoretical studies on the degradation of azo dyes have shown that the site of •OH attack is influenced by the molecular structure of the dye. rsc.org

The kinetics of the reaction between hydroxyl radicals and azo dyes are typically very fast, often approaching diffusion-controlled rates. researchgate.netscilit.com The presence of different functional groups on the azo dye molecule can influence its reactivity towards hydroxyl radicals. For example, the presence of a sulfonic group can enhance the electrophilic attack by •OH radicals. iwaponline.com

The generation of hydroxyl radicals is the cornerstone of AOPs, and their ability to indiscriminately oxidize a wide range of organic compounds makes these technologies highly effective for the treatment of wastewaters containing recalcitrant pollutants. doi.orgmdpi.com

Optimization of AOP Parameters for Degradation Efficiency

The efficiency of any advanced oxidation process for the degradation of this compound is critically dependent on the optimization of various operational parameters. The goal of optimization is to maximize the degradation and mineralization of the target pollutant while minimizing treatment time and operational costs. mdpi.com

Key parameters that are commonly optimized include:

pH: The pH of the solution can significantly affect the surface charge of the photocatalyst, the speciation of the dye, and the generation of hydroxyl radicals in processes like the Fenton reaction. For Fenton and photo-Fenton processes, an acidic pH is generally preferred. p2infohouse.orgmdpi.com

Oxidant Concentration: In processes like UV/H2O2 and Fenton, the concentration of the oxidant (e.g., H2O2) is a crucial parameter. An optimal concentration exists, beyond which the excess oxidant can act as a scavenger of hydroxyl radicals, thereby reducing the degradation efficiency. nih.govrjpn.org

Catalyst Dosage: For photocatalytic and Fenton-based processes, the amount of catalyst needs to be optimized. Increasing the catalyst dosage generally increases the number of active sites and enhances the degradation rate up to a certain point, after which the solution becomes turbid, leading to light scattering and a reduction in efficiency. researchgate.net

Initial Pollutant Concentration: The initial concentration of the dye can affect the degradation rate. At high concentrations, the reaction may be inhibited due to the competition for active sites or the absorption of light by the dye molecules themselves. iwaponline.com

Light Intensity/Ultrasonic Power: In photo-driven and sono-driven processes, the intensity of the energy input is a key parameter. Higher intensities generally lead to faster degradation rates, but also higher energy consumption.

Temperature: Temperature can influence the reaction kinetics, with higher temperatures generally leading to faster degradation rates. However, for sonolysis, lower temperatures can be more effective. nih.gov

Response surface methodology (RSM) and other statistical design of experiment techniques are often employed to systematically study the effects of multiple parameters and their interactions to find the optimal conditions for degradation. nih.gov

Environmental Persistence Investigations

Azo dyes, as a class, are known for their general resistance to complete biodegradation under many environmental conditions, a trait largely attributed to their complex structures and the stability of the azo bond (-N=N-). gsconlinepress.comnih.gov The presence of a chlorine substituent on the aromatic ring of this compound is expected to further increase its persistence, as halogenated organic compounds are often more resistant to microbial degradation than their non-halogenated counterparts.

Research on analogous chlorinated azo dyes indicates that their persistence is influenced by a combination of biotic and abiotic factors, including microbial activity, light exposure (photodegradation), and the chemical conditions of the surrounding environment.

Biotic Degradation: The microbial degradation of azo dyes is a key process in their environmental breakdown. Typically, this occurs via a two-step process. The initial and often rate-limiting step is the anaerobic cleavage of the azo bond, which results in the decolorization of the dye and the formation of aromatic amines. mdpi.com These resulting amines, in the case of this compound, would be chlorinated and amino-substituted aromatic compounds. The second step involves the aerobic degradation of these aromatic amines, which are generally more amenable to microbial attack than the parent dye molecule. mdpi.com However, the formation of these intermediate aromatic amines is a significant concern, as they can be more toxic and persistent than the original dye molecule. gsconlinepress.comnih.gov The structure of the dye, including the position of substituents on the aromatic rings, plays a crucial role in the rate and extent of biodegradation. mdpi.com

Abiotic Degradation: Abiotic degradation pathways, such as photodegradation and hydrolysis, can also contribute to the transformation of chlorinated azo dyes in the environment.

Photodegradation: Azo dyes are, by design, colored compounds that absorb light, which can make them susceptible to photodegradation. Studies on various azo dyes have shown that photocatalytic degradation, for instance using titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV irradiation, can be an effective method for their removal from water. scu.edu.auutar.edu.my However, the presence of chloride ions in the water, which could be relevant in saline or industrial wastewater environments, can have a complex effect on photodegradation rates, sometimes inhibiting the process. scu.edu.au The chlorination of wastewaters containing azo dyes is also a concern, as it can lead to the formation of more toxic and persistent chlorinated byproducts. researchgate.net

Hydrolysis: The susceptibility of an azo dye to hydrolysis largely depends on the nature of its functional groups. While some reactive azo dyes are designed to hydrolyze, azobenzene compounds are generally considered stable against hydrolysis under typical environmental pH conditions. iipseries.orgnih.gov

Given the general characteristics of chlorinated azo dyes, this compound is expected to be a persistent organic pollutant. Its complete mineralization is likely to be a slow process, potentially leading to the accumulation of the parent compound and its transformation products in soil and water systems. The following table summarizes the key factors influencing the environmental persistence of compounds structurally similar to this compound.

FactorInfluence on DegradationResearch Findings on Structurally Similar Compounds
Microbial Activity Primary pathway for breakdown, often requiring both anaerobic and aerobic conditions.Biodegradation of azo dyes is often initiated by the reductive cleavage of the azo bond under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines. mdpi.com
Oxygen Availability Anaerobic conditions favor the initial azo bond cleavage, while aerobic conditions are necessary for the degradation of the resulting amines.The complete mineralization of azo dyes often requires a sequence of anaerobic and aerobic environments. mdpi.com
Chlorine Substituent Generally increases persistence and resistance to biodegradation.Halogenated organic compounds tend to be more recalcitrant to microbial degradation. nih.gov Chlorination can also lead to the formation of toxic byproducts during degradation processes. researchgate.net
Sunlight (UV) Can lead to photodegradation, especially with photocatalysts.Photocatalytic degradation using semiconductors like TiO₂ or ZnO has been shown to be effective for various azo dyes. scu.edu.auutar.edu.my
pH Can influence the rate of both biotic and abiotic degradation processes.The efficiency of photocatalytic degradation of some azo dyes has been shown to be pH-dependent. utar.edu.my
Salinity The presence of salts, such as chlorides, can inhibit degradation processes.High concentrations of chloride ions have been found to inhibit the photocatalytic degradation of certain azo dyes. scu.edu.au

Advanced Applications of 2 Chloro 4 Dimethylaminoazobenzene in Chemical Science

Photoswitchable Materials Science Applications

The ability of azobenzene (B91143) and its derivatives to switch between two geometric isomers, the stable trans form and the metastable cis form, upon irradiation with light of specific wavelengths, makes them ideal candidates for creating dynamic, light-responsive materials. semanticscholar.org This reversible process allows for the remote and non-invasive control of material properties at the molecular level.

The design of novel photoswitchable systems based on 2'-Chloro-4-dimethylaminoazobenzene and related structures is an active area of research. The fundamental principle involves incorporating the azobenzene unit into a larger molecular architecture, such as a polymer, a self-assembled monolayer, or a complex ligand. The synthesis strategy often involves a diazotization reaction of an aniline (B41778) derivative, followed by coupling with an electron-rich aromatic partner. For instance, a general approach could involve the diazotization of 2-chloroaniline (B154045) and its subsequent coupling with N,N-dimethylaniline.

The efficiency of the photoswitching process is a critical design parameter. This includes the wavelengths required for the trans-to-cis and cis-to-trans isomerization, the quantum yields of these transformations, and the thermal stability of the cis isomer. The substitution pattern plays a crucial role; electron-donating groups like dimethylamino and electron-withdrawing groups can create a "push-pull" system that shifts the absorption bands into the visible range, allowing for control with lower-energy light.

Researchers have developed various photoswitchable ligands that can be isomerized rapidly using light. nih.gov For example, illumination at around 360 nm typically induces the trans-to-cis conversion, while light in the 430-440 nm range can be used to switch it back to the trans form. nih.gov This reversible cycling allows for the creation of materials whose properties can be toggled on demand.

Table 1: General Photoswitching Characteristics of Azobenzene-Derived Systems

PropertyDescriptionTypical Values/Characteristics
Forward Isomerization trans to cis conversionInduced by UV or near-visible light (e.g., ~360 nm) nih.gov
Backward Isomerization cis to trans conversionInduced by visible light (e.g., ~434 nm) or occurs thermally nih.gov
Photostationary State (PSS) The equilibrium ratio of cis and trans isomers under continuous illumination at a specific wavelength.High percentage of cis isomer achievable under UV light. nih.gov
Thermal Relaxation Spontaneous conversion from the metastable cis isomer back to the stable trans isomer in the dark.Half-life can range from milliseconds to days, depending on the substitution pattern and environment.

This table presents generalized data for azobenzene systems based on available research. nih.gov

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. nih.gov They possess a degree of molecular order, which gives them unique optical properties. sigmaaldrich.com The integration of photoswitchable molecules like this compound into liquid crystalline systems allows for the photomodulation of this order.

The principle relies on molecular geometry. The elongated, rod-like shape of the trans-azobenzene isomer allows it to align well within the ordered structure of a host liquid crystal mesophase. mdpi.com However, upon photoisomerization to the bent cis form, its shape becomes incompatible with the host's alignment. This disruption can trigger a phase transition, for example, from an ordered nematic or smectic phase to a disordered isotropic liquid phase. nih.gov This effect is reversible; switching the molecule back to the trans form can restore the liquid crystalline phase.

This light-induced control over the phase and optical properties of LCs is highly valuable for applications in optical data storage, displays, and light-driven actuators. sigmaaldrich.com The specific transition temperatures and the stability of the mesophases can be tuned by the chemical structure of both the azobenzene guest and the liquid crystal host. For example, chloro-substituted azo compounds have been shown to exhibit smectic liquid crystal phases upon cooling. nih.gov

Table 2: Example of Phase Transition Temperatures for a Chloro-Substituted Azo Compound

TransitionTemperature (°C)
Isotropic to Smectic144.3
Smectic to Crystal126.0

Data adapted from a study on chloro-substituted azo compounds exhibiting liquid crystal behavior during cooling. nih.gov

Utility as a Reagent in Organic Synthesis

Beyond its role as a functional component in materials, this compound and similar azo compounds serve as versatile building blocks in organic synthesis. The azo linkage (N=N) itself can be a site of chemical transformation. More commonly, the aromatic rings and their substituents provide handles for further synthetic elaboration.

The synthesis of complex organic molecules often proceeds through the step-wise assembly of smaller, functionalized precursors. orgsyn.org Azo compounds can be synthesized and then modified, or they can be cleaved to produce other useful molecules. For example, the chloro-substituent on the 2'-position can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more elaborate molecular architectures. The dimethylamino group can direct ortho-lithiation, providing a route to introduce additional functional groups onto that aromatic ring.

Furthermore, the synthesis of azo compounds themselves, typically via diazonium salt chemistry, is a foundational process in organic chemistry used to create a wide array of dyes and functional molecules. ekb.eg Compounds like 2'-azido-1,3-dimethylimidazolinium chloride have been developed as efficient diazo-transfer reagents, highlighting the importance of nitrogen-rich functional groups in modern synthetic methods. organic-chemistry.org

Spectroscopic Probes for Dye-Solvent Interactions

The electronic structure of this compound, characterized by an electron-donating group (dimethylamino) and a mildly electron-withdrawing group (chloro), makes it sensitive to its local environment. This sensitivity, known as solvatochromism, is the phenomenon where the color of a compound (i.e., its UV-Visible absorption spectrum) changes depending on the polarity of the solvent it is dissolved in. nih.gov

This property allows the compound to be used as a spectroscopic probe. By measuring the shift in its maximum absorption wavelength (λ_max), one can gain insight into the polarity and hydrogen-bonding characteristics of a solvent or a complex local environment, such as the interior of a micelle, a polymer matrix, or a biological system.

Generally, an increase in solvent polarity can cause a bathochromic (red) shift in the absorption band for push-pull azo dyes. semanticscholar.orgmdpi.com This is because more polar solvents can better stabilize the more polar excited state of the dye molecule relative to its ground state, thus lowering the energy required for the electronic transition. nih.gov The relationship between spectral shifts and solvent properties can be analyzed using models like the Lippert-Mataga or Bakhshiev plots, which correlate the shifts to the dielectric constant and refractive index of the solvent. mdpi.com

Table 3: Illustrative Solvatochromic Shifts for a Substituted Azo Dye in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_max, nm)
n-Hexane1.881.375483
Toluene2.381.497493
Dichloromethane8.931.424502
Acetone20.71.359495
Acetonitrile (B52724)37.51.344495
Dimethyl Sulfoxide (DMSO)46.71.479504

This table is illustrative, based on data for a related push-pull azo-hydroxynaphthalene dye, demonstrating the general trend of solvatochromism. semanticscholar.orgmdpi.com

Analytical Methodologies for Research on 2 Chloro 4 Dimethylaminoazobenzene

Chromatographic Separation and Detection Techniques

Chromatographic techniques are central to the analysis of 2'-Chloro-4-dimethylaminoazobenzene, providing the necessary separation from other compounds that may be present in the sample matrix. The choice of technique often depends on the specific research question, the nature of the sample, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of various compounds, including azo dyes. In the context of this compound, HPLC with a suitable detector, such as a UV-Vis or diode array detector, can be employed for its quantification. sigmaaldrich.comsigmaaldrich.com The selection of the stationary phase (column) and mobile phase is critical for achieving good separation. For instance, a C18 column is often used for the separation of nonpolar to moderately polar compounds. nih.govresearchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired retention time and peak resolution. researchgate.nethpst.cz Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be utilized depending on the complexity of the sample matrix. hpst.cz

Derivatization can be employed to enhance the detection sensitivity of compounds in HPLC analysis. sigmaaldrich.comsigmaaldrich.com For example, reagents like 4-(Dimethylamino)azobenzene-4′-sulfonyl chloride can be used to derivatize primary and secondary amino groups, leading to derivatives that strongly absorb UV radiation, thereby improving their detectability at low concentrations. sigmaaldrich.comsigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Azo Dye Analysis

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength
Injection Volume 20 µL

This table provides a general example of HPLC conditions and may need to be optimized for the specific analysis of this compound.

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. While some azo dyes may require derivatization to increase their volatility for GC analysis, GC/MS offers high sensitivity and specificity. nih.govusgs.gov

In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This allows for both quantification and confident identification. epa.gov The use of selected ion monitoring (SIM) mode can further enhance sensitivity by focusing on specific ions characteristic of the target analyte. nih.gov

Table 2: Example GC/MS Parameters for Organic Pollutant Analysis

ParameterCondition
GC Column Capillary column (e.g., DB-5MS)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Temperature gradient from low to high
MS Ionization Electron Impact (EI)
MS Detector Quadrupole

This table presents a general set of GC/MS conditions that would be adapted for the analysis of this compound.

Liquid Chromatography/Mass Spectrometry/Mass Spectrometry (LC/MS/MS)

Liquid Chromatography/Mass Spectrometry/Mass Spectrometry (LC/MS/MS) has become an indispensable tool for the trace analysis of a wide range of compounds in complex matrices. rsc.org This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. hpst.cznih.gov LC/MS/MS is particularly advantageous for analyzing compounds that are not amenable to GC/MS due to low volatility or thermal instability. nih.gov

The LC separates the components of the mixture, which are then introduced into the mass spectrometer. In the MS/MS system, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and significantly reduces background noise, leading to very low detection limits. rsc.org The development of a robust LC/MS/MS method involves optimizing chromatographic conditions, mass spectrometer settings, and sample preparation. nih.gov

Table 3: Key Parameters in LC/MS/MS Method Development

ParameterConsideration
LC Column Choice of stationary phase (e.g., C18, HILIC)
Mobile Phase Composition and gradient to optimize separation
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
MS/MS Transitions Selection of precursor and product ions for MRM
Collision Energy Optimization for efficient fragmentation

This table outlines critical parameters that need to be carefully optimized for the sensitive and specific analysis of this compound by LC/MS/MS.

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow, aiming to isolate the target analyte from the sample matrix, concentrate it, and remove interfering substances. The choice of technique depends on the physical and chemical properties of the analyte and the matrix.

Liquid-Liquid Extraction

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. youtube.comlibretexts.org To extract this compound from an aqueous sample, an appropriate organic solvent in which the analyte is highly soluble would be chosen. The two phases are mixed vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase. youtube.com After separation of the two layers, the organic phase containing the analyte is collected, and the solvent can be evaporated to concentrate the analyte before analysis. columbia.eduyoutube.com The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, the choice of organic solvent, and the ratio of the volumes of the two phases. libretexts.org

Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. mdpi.com It utilizes a solid sorbent material packed in a cartridge or disk to selectively adsorb the analyte from a liquid sample. mdpi.com For the extraction of this compound, a sorbent with appropriate chemical properties would be selected. Common sorbents include C18 (for nonpolar compounds), ion-exchange resins (for charged compounds), and polymeric sorbents. rsc.orglabrulez.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of a strong solvent. mdpi.com SPE offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. labrulez.com

Table 4: Comparison of Liquid-Liquid Extraction and Solid-Phase Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsAdsorption onto a solid sorbent
Solvent Consumption HighLow
Selectivity Can be limitedHigh, due to a variety of sorbents
Automation DifficultReadily automated
Analyte Concentration Achieved by solvent evaporationAchieved by elution in a small volume
Potential for Emulsions HighLow

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative to traditional solvent extraction methods for a variety of analytes, including azo dyes. mdpi.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which exhibits properties of both a liquid and a gas above its critical temperature and pressure. mdpi.com This state allows for effective penetration into sample matrices and efficient dissolution of target compounds.

The application of SFE for the extraction of azo dyes is advantageous due to the tunable solvent strength of the supercritical fluid, which can be modulated by altering the pressure and temperature. mdpi.com For compounds like this compound, this allows for selective extraction from complex sample matrices. The process typically involves placing the sample in an extraction vessel, through which the supercritical fluid is passed. The extracted analyte is then collected by depressurizing the fluid, causing the analyte to precipitate out.

Research on the SFE of azo dyes has shown that the addition of a modifier, such as methanol, can enhance the extraction efficiency, particularly for more polar compounds. scirp.org While specific SFE parameters for this compound are not extensively documented in publicly available literature, the general conditions for other azo dyes can be adapted. A patent for azo-based disperse dyes for supercritical fluid dyeing suggests that these dyes exhibit excellent solubility in supercritical fluids, which can eliminate the need for dispersants. google.com Another patent describes a method for preparing a supercritical CO2 fluid dedicated azo reactive disperse dye precursor, highlighting the compatibility of azo dye chemistry with supercritical fluid applications. wipo.int

Table 1: General Supercritical Fluid Extraction Parameters for Azo Dyes

ParameterTypical RangePurpose
Supercritical Fluid Carbon Dioxide (CO2)Primary solvent; non-toxic, inexpensive, and has a convenient critical point.
Pressure 100 - 400 atmAffects the density and solvent strength of the supercritical fluid.
Temperature 40 - 150 °CInfluences the vapor pressure of the analyte and the diffusion rate of the fluid.
Modifier Methanol, Ethanol (B145695) (0-10%)Increases the polarity of the supercritical fluid to enhance the extraction of more polar analytes.
Flow Rate 1 - 5 mL/minControls the residence time of the supercritical fluid in the extraction vessel.
Extraction Time 15 - 60 minDuration required for efficient extraction of the analyte from the sample matrix.

This table presents generalized parameters for the SFE of azo dyes, which would serve as a starting point for method development for this compound.

Sample Dilution and Concentration Strategies

Prior to instrumental analysis, samples containing this compound often require dilution or concentration to bring the analyte concentration within the linear range of the analytical instrument. The choice between dilution and concentration depends on the expected concentration of the analyte in the sample and the sensitivity of the analytical method.

Sample Dilution: For highly concentrated samples, a straightforward dilution with a suitable solvent is necessary. The choice of solvent is critical and should be compatible with the subsequent analytical technique. For instance, in UV-Vis spectroscopy, the solvent should be transparent in the wavelength range of interest. academie-sciences.fr For chromatographic methods, the solvent should be miscible with the mobile phase.

Concentration Strategies: When dealing with trace levels of this compound, a pre-concentration step is essential to enhance the signal and improve the limit of detection. Several techniques can be employed for this purpose:

Solid-Phase Extraction (SPE): This is a widely used technique for the concentration and clean-up of analytes from complex matrices. shimadzu.com The sample is passed through a solid sorbent bed that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of a strong solvent. The selection of the sorbent material is based on the polarity and functional groups of the analyte. For an amine-containing compound like this compound, a cation-exchange or a reversed-phase sorbent could be effective.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. chromatographyonline.com By choosing a solvent in which the analyte has high solubility, it can be extracted and concentrated from the initial sample solution. The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form, thereby increasing its partitioning into the organic solvent. chromatographyonline.com

Evaporation: After extraction, the solvent containing the analyte can be evaporated under a gentle stream of nitrogen or using a rotary evaporator to reduce the volume and thereby concentrate the analyte. Care must be taken to avoid thermal degradation of the compound.

The general analytical procedure for determining aromatic amines, which are structurally related to this compound, often involves extraction, cleanup, pre-concentration, and subsequent chromatographic analysis. nih.gov

Spectroscopic Analytical Methods for Quantitative Determination

Spectroscopic methods are powerful tools for the quantitative determination of this compound, offering high sensitivity and selectivity.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a common and accessible method for the quantitative analysis of azo dyes, as these compounds typically exhibit strong absorption in the visible region of the electromagnetic spectrum due to the presence of the chromophoric azo group (-N=N-). researchgate.netnih.gov According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte.

A detailed theoretical study on this compound using density functional theory (DFT) and time-dependent DFT (TD-DFT) has been conducted to calculate its spectroscopic properties. scispace.com These theoretical calculations can predict the UV-Vis absorption spectra and help in the interpretation of experimental data. Experimental studies on similar azo dyes have shown that the absorption spectra can be influenced by the solvent polarity. academie-sciences.fr For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Table 2: Theoretical Spectroscopic Data for this compound

Computational MethodBasis SetCalculated λmax (nm)Solvent (for calculation)
TD-DFT6-311++G(d,p)Varies with solventVarious solvents

This table is illustrative and based on the existence of theoretical studies on the compound. scispace.com The actual calculated λmax would be reported in the specific research paper.

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides high sensitivity and specificity for the determination of this compound. Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), providing structural information and enabling precise quantification.

For the analysis of aromatic amines derived from azo dyes, LC-MS/MS is a particularly powerful technique. lcms.cz It allows for the separation of the analyte from the matrix, followed by its fragmentation in the mass spectrometer to produce characteristic product ions. This multiple reaction monitoring (MRM) approach enhances selectivity and reduces background noise, leading to very low detection limits. While a specific mass spectrum for this compound is not provided in the search results, the general principles of MS analysis for aromatic amines are applicable. The compound would be ionized, and the parent ion would be selected and fragmented to produce a unique fragmentation pattern that can be used for its unambiguous identification and quantification.

Q & A

Basic Research Questions

Q. How is the structural identity of 2'-Chloro-4-dimethylaminoazobenzene confirmed experimentally?

  • Methodological Answer: Structural confirmation typically involves a combination of spectroscopic techniques (e.g., NMR for functional group analysis, IR for bond vibrations) and single-crystal X-ray diffraction (SC-XRD) for precise molecular geometry. For example, SC-XRD studies of structurally related azo compounds (e.g., (E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate) have resolved bond lengths and angles with high precision (mean C–C bond length: 0.001 Å, R factor: 0.028) . These methods ensure accurate identification and purity assessment.

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of toxic decomposition products (Cl⁻ and NOx fumes) .
  • Storage: Store in airtight containers away from heat sources to prevent thermal degradation.
  • Emergency Protocols: Follow OSHA guidelines for medical evaluation if overexposure is suspected, as no specific diagnostic tests exist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.